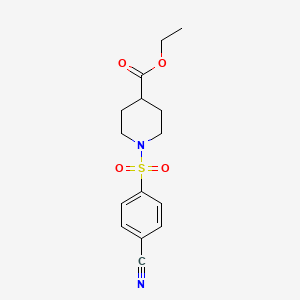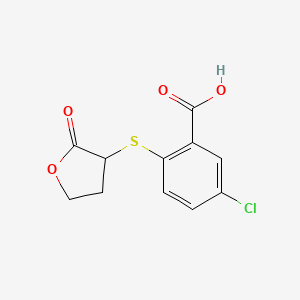
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and morpholine.
Reaction Conditions: The reaction involves the alkylation of indole with 2-chloroethylmorpholine under basic conditions
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Morpholin-4-ylethyl)-indole-6-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain kinases or bind to specific receptors.
Pathways Involved: The pathways involved can vary depending on the specific biological context. The compound may modulate signaling pathways, affect gene expression, or alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Morpholin-4-ylethyl)-indole-6-ylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives such as 1-(2-pyridin-4-ylethyl)indol-6-ylamine and 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-(2-morpholin-4-ylethyl)indol-6-amine |
InChI |
InChI=1S/C14H19N3O/c15-13-2-1-12-3-4-17(14(12)11-13)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2 |
InChI-Schlüssel |
NPZGKNQOQYQYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=CC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pyrrolidinecarboxylic acid, 3-[[5,6,7,8-tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8510317.png)





![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propionamide](/img/structure/B8510339.png)
![Methanone,(2,3-dihydro-1h-indol-7-yl)[4-[[4-(3-quinolinylamino)-2-pyrimidinyl]amino]phenyl]-](/img/structure/B8510356.png)



![3-[2-(2,4-dichloro-phenoxy)-acetylamino]-N-furan-2-ylmethyl-benzamide](/img/structure/B8510394.png)
![2-{4-[(3,5-Dichloropyridin-2-yl)oxy]phenoxy}propanoyl chloride](/img/structure/B8510404.png)
